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Compound of Interest

Compound Name: AZ-628

Cat. No.: B1684355

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor AZ-628, focusing on its
cross-reactivity profile against other kinases. The information presented is supported by
experimental data to aid in the design and interpretation of research studies and to inform drug
development strategies.

Introduction to AZ-628

AZ-628 is a potent, ATP-competitive inhibitor primarily targeting RAF kinases, which are crucial
components of the RAS-RAF-MEK-ERK signaling pathway.[1] This pathway is frequently
dysregulated in various human cancers, making RAF kinases a significant therapeutic target.
AZ-628 is classified as a Type Il RAF inhibitor, which distinguishes its binding mode and
pharmacological effects from other classes of RAF inhibitors.[2] Understanding its selectivity
and off-target effects is critical for its application in both preclinical research and clinical
development.

Quantitative Kinase Inhibition Profile

The inhibitory activity of AZ-628 has been characterized against its primary RAF targets and a
broader panel of kinases. The following tables summarize these quantitative data.

Table 1: Inhibitory Potency of AZ-628 against Primary RAF Kinase Targets
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Kinase Target IC50 (nM) Assay Type
c-Raf-1 29 Cell-free
B-Raf (V600E) 34 Cell-free
B-Raf (wild-type) 105 Cell-free

Data sourced from MedchemExpress, Selleck Chemicals.[1][3]
Table 2: Cross-Reactivity Profile of AZ-628 against Other Kinases

AZ-628 exhibits inhibitory activity against several other tyrosine protein kinases, suggesting a
potential for polypharmacology.[3] This cross-reactivity may contribute to its overall cellular
effects, including potential antiangiogenic properties through the inhibition of VEGFR2.[3]

Off-Target Kinase Known Effect

VEGFR2 Inhibition of activation
Flt1 Inhibition of activation
Fms Inhibition of activation
Lyn Inhibition of activation
DDR2 Inhibition of activation

Data sourced from Tocris Bioscience, Selleck Chemicals.[3]

Comparison with Other RAF Inhibitors

A key distinction in RAF inhibitors is their binding mode, which influences their cellular activity.
Type | inhibitors, such as Dabrafenib, bind to the active conformation of the kinase. In contrast,
AZ-628 is a Type Il inhibitor that stabilizes the inactive conformation. This difference is critical in
the context of "paradoxical ERK activation," a phenomenon where some RAF inhibitors can
paradoxically increase ERK signaling in cells with wild-type BRAF.[2][4]
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Studies have shown that unlike Type | inhibitors, AZ-628 does not induce paradoxical ERK
activation.[2] This characteristic suggests that AZ-628 may have a different safety and efficacy
profile, particularly in tumors that are not driven by BRAF V600E mutations. For instance, in
non-V600E BRAF-mutant lung cancer cells, AZ-628 was found to inhibit ERK more effectively
than Dabrafenib.[2]

Signaling Pathway Analysis

The following diagrams illustrate the mechanism of action of AZ-628 on its primary and off-
target signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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